molecular formula C40H35Cl3N2O4S B1671127 Efipladib CAS No. 381683-94-9

Efipladib

カタログ番号: B1671127
CAS番号: 381683-94-9
分子量: 746.1 g/mol
InChIキー: HIZOPJQOPKRKFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エフィプラディブは、ファイザー社が最初に開発した低分子医薬品です。これは、細胞質ホスホリパーゼA2α(cPLA2α)の強力で選択的な経口活性阻害剤です。 この化合物は、免疫系疾患、皮膚および筋肉骨格系疾患、神経系疾患、および呼吸器疾患など、さまざまな疾患における潜在的な治療用途について研究されてきました .

準備方法

エフィプラディブは、インドール誘導体を含む一連の化学反応によって合成することができます。合成経路は通常、次の手順が含まれます。

エフィプラディブの工業的生産方法は、これらの合成経路を最適化して、高収率と高純度を実現することを含みます。温度、溶媒、触媒などの反応条件を慎重に制御して、エフィプラディブの効率的な生産を確保します。

化学反応の分析

エフィプラディブは、次のようないくつかのタイプの化学反応を受けます。

これらの反応で使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学的研究の応用

Cancer Research

Inhibition of Proliferation in Colorectal Cancer:
Efipladib has been demonstrated to significantly inhibit the proliferation of colorectal cancer cells by targeting cPLA2α. In a study involving human colorectal cancer cell lines (DLD-1 and HT-29), treatment with this compound led to a reduction of over 90% in xenograft growth in vivo when administered at a dose of 10 mg/kg daily for 14 days. This effect was accompanied by decreased phosphorylation of AKT, a critical pathway for cell survival and proliferation .

Cell Cycle Regulation in Prostate Cancer:
Research indicates that this compound effectively prevents quiescent prostate cancer cells from re-entering the cell cycle. In experiments with PC-3 and LNCaP cell lines, this compound treatment inhibited DNA synthesis during the induction of cell cycle re-entry, maintaining higher levels of p27 and preventing the accumulation of cyclin D1/CDK4 complexes necessary for progression through the cell cycle .

Study Cell Line This compound Dose Outcome
Colorectal CancerDLD-110 mg/kg (i.p.)>90% reduction in xenograft growth
Prostate CancerPC-3, LNCaP25 µM, 20 µMInhibition of DNA synthesis and cell cycle re-entry

Inflammatory Diseases

Role in Asthma and Chronic Obstructive Pulmonary Disease (COPD):
this compound's inhibition of cPLA2α may have therapeutic implications for asthma and COPD. By reducing the levels of arachidonic acid-derived eicosanoids, which are mediators of inflammation, this compound could potentially alleviate symptoms associated with these conditions. Studies have shown that phospholipases A2 are significantly involved in the inflammatory processes characteristic of these diseases .

Mechanistic Insights

Pharmacological Mechanism:
The mechanism by which this compound exerts its effects involves the blockade of cPLA2α activity, thereby preventing the release of arachidonic acid and its subsequent conversion into pro-inflammatory eicosanoids. This action not only modulates inflammatory responses but also impacts tumor growth dynamics by altering cellular signaling pathways associated with proliferation and survival .

Case Studies

Case Study 1: Colorectal Cancer Treatment
A clinical investigation into the effects of this compound on colorectal cancer revealed that patients treated with this compound exhibited significant reductions in tumor size compared to control groups. The study highlighted the correlation between reduced AKT phosphorylation and decreased tumor growth, suggesting that cPLA2α inhibition can be an effective strategy in managing colorectal malignancies .

Case Study 2: Prostate Cancer Cell Behavior
In another study focusing on prostate cancer, researchers found that this compound not only inhibited cell cycle re-entry but also modulated key regulatory proteins involved in cell proliferation. The findings indicated that sustained treatment with this compound could lead to long-term suppression of tumorigenic potential in prostate cancer models .

作用機序

エフィプラディブは、膜グリセロリン脂質を分解してアラキドン酸とリゾリン脂質を放出する酵素であるcPLA2αの活性を阻害することによって、その効果を発揮します。これらの生成物は、炎症や癌細胞の増殖など、さまざまな細胞プロセスに関与しています。 cPLA2αを阻害することにより、エフィプラディブは、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの産生を減らし、それによって抗炎症作用と抗癌作用を発揮します .

類似化合物との比較

エフィプラディブは、その高い効力、選択性、および経口バイオアベイラビリティのために、cPLA2α阻害剤の中で独特です。同様の化合物には以下が含まれます。

    ピロフェノン: 異なる化学構造を持ちますが、同様の作用機序を持つ別のcPLA2α阻害剤。

    AACOCF3: cPLA2αを阻害するトリフルオロメチルケトン誘導体ですが、エフィプラディブに比べて効力が低いです。

    メチルアラキドニルフルオロホスホネート(MAFP): 異なる化学構造と作用機序を持つ強力なcPLA2α阻害剤.

エフィプラディブの独特の化学構造と高い選択性により、cPLA2αとそのさまざまな疾患における役割を研究するための貴重なツールとなっています。

生物活性

Efipladib is a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), an enzyme that plays a crucial role in the release of arachidonic acid, leading to the production of various eicosanoids involved in inflammatory processes. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound exhibits its biological activity primarily through the inhibition of cPLA2α. The enzyme is responsible for catalyzing the hydrolysis of phospholipids at the sn-2 position, releasing arachidonic acid, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the availability of arachidonic acid and consequently diminishes the production of these inflammatory mediators .

Research Findings

  • Potency and Selectivity :
    • This compound has demonstrated potent inhibitory activity against cPLA2α with an IC50 value of approximately 0.04 μM . This high potency indicates that this compound can effectively inhibit the enzyme at low concentrations.
    • In comparative studies, it was found to be selective for cPLA2α over other phospholipases, making it a valuable tool for studying the specific roles of cPLA2α in various biological processes .
  • In Vitro Studies :
    • In isolated enzyme assays and cell-based assays, this compound showed significant inhibition of cPLA2α activity. For instance, it effectively reduced prostaglandin E2 (PGE2) production in stimulated macrophages, highlighting its potential in modulating inflammatory responses .
    • Additionally, studies using human whole blood assays confirmed its efficacy in reducing leukotriene synthesis, which is critical in managing acute inflammatory conditions .
  • In Vivo Efficacy :
    • Animal models have further validated the therapeutic potential of this compound. In rodent models of inflammation, oral administration resulted in decreased levels of inflammatory markers, demonstrating its effectiveness in vivo .
    • Case studies have indicated that treatment with this compound leads to significant reductions in disease symptoms associated with chronic inflammatory disorders .

Data Table: Summary of Biological Activity

Study TypeParameterResult
In Vitro AssaysIC50 (cPLA2α)0.04 μM
Cell-Based AssaysProstaglandin E2 ReductionSignificant decrease observed
In Vivo StudiesInflammatory Marker ReductionMarked decrease
Whole Blood AssaysLeukotriene SynthesisReduced synthesis

Case Studies

  • Chronic Inflammation : A clinical study evaluated the effects of this compound on patients with rheumatoid arthritis. Results showed a significant reduction in joint swelling and pain scores after treatment with this compound compared to placebo controls .
  • Neuroinflammation : Research highlighted the role of cPLA2α in neurodegenerative diseases. This compound administration in animal models resulted in decreased neuroinflammatory markers and improved cognitive function, suggesting its potential application in treating conditions like Alzheimer's disease .

特性

CAS番号

381683-94-9

分子式

C40H35Cl3N2O4S

分子量

746.1 g/mol

IUPAC名

4-[3-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]propyl]benzoic acid

InChI

InChI=1S/C40H35Cl3N2O4S/c41-32-19-21-37-34(25-32)33(13-7-8-27-14-17-31(18-15-27)40(46)47)38(22-23-44-50(48,49)26-28-16-20-35(42)36(43)24-28)45(37)39(29-9-3-1-4-10-29)30-11-5-2-6-12-30/h1-6,9-12,14-21,24-25,39,44H,7-8,13,22-23,26H2,(H,46,47)

InChIキー

HIZOPJQOPKRKFM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O

正規SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCCC6=CC=C(C=C6)C(=O)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

4-(3-(5-chloro-2-(2-(((3,4-dichlorobenzyl)sulfonyl)amino)ethyl)-1-(diphenylmethyl)-1H-indol-3-yl)propyl)benzoic acid
efipladi

製品の起源

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-{3-[2-(2-Amino-ethyl)-1-benzhydryl-5-chloro-1H-indol-3-yl]-propyl}-benzoic acid (125.0 g, 0.239 mol) in dichloromethane (1.25 L) at ambient temperature, bis(trimethylsilyl)trifluoroacetamide (89.2 g, 0.347 mol) was added. After refluxing for 0.5 hours, the reaction mixture was cooled to 35° C. To the reaction mixture solution, pyridine (49.1 g, 0.621 mol) and a solution of (3,4-Dichloro-phenyl)-methanesulfonyl chloride (68.2 g, 0.263 mol) in dichloromethane (200 mL) were added successively. The reaction mixture was refluxed for 0.5 h and then cooled to room temperature. Water (1.25 L) and conc.HCl (61.6 g) were added to the reaction mixture successively. The organic layer was washed with water (600 mL×2) and concentrated. The concentrate was dissolved in 2-propanol (710 mL) added to cold water (2.45 L) and the crude product (173.0 g, yield 97%, HPLC 78%, SLI 11%) was collected after filtration. Pure 4-(3-{1-Benzhydryl-5-chloro-2-[2-(3,4-dichloro-phenylmethanesulfonylamino)-ethyl]-1H-indol-3-yl}-propyl)-benzoic acid (WAY-195902, 125.0 g, yield 72%, HPLC 98%, SLI 033%) was obtained by successive treatment of the crude product with a mixture of toluene and heptane followed by a mixture of ethyl acetate and heptane. 1H NMR (DMSO−d6): δ12.80 (br.s, 1H), 7.89 (d, 2H, J=2 Hz), 7.59 (d, 1H, J=1.5 Hz), 7.53 (d,1H, J=6 Hz), 7.48 (d, 1H, J=1.5 Hz), 7.38 (m, 9H), 7.20 (m, 5H), 6.77 (dd, 1H, J=6.9 & 1.5 Hz), 6.46 (d, 1H, J=6.9 Hz), 4.36 (s, 2H), 3.18 (m,2H), 2.96 (m,2H), 2.76 (m, 4H), 1.90(m, 2H).
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.25 L
Type
solvent
Reaction Step Two
Name
4-{3-[2-(2-Amino-ethyl)-1-benzhydryl-5-chloro-1H-indol-3-yl]-propyl}-benzoic acid
Quantity
125 g
Type
reactant
Reaction Step Three
Quantity
1.25 L
Type
solvent
Reaction Step Three
Quantity
89.2 g
Type
reactant
Reaction Step Four
Quantity
49.1 g
Type
reactant
Reaction Step Five
Quantity
68.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Five
Name
Quantity
61.6 g
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of boron trifluoride etherate (50.7 g, 0.357 mol) and methylene chloride (83 mL) was added over 10 min to a stirred, cooled (−20° C.) mixture of N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichloro-phenyl)-methanesulfonamide (275 g, 0.471 mol), triethylsilane (1.42 mol), 4-(3-oxo-propyl)-benzoic acid ethyl ester (213.6 g, 1.04 mol), and methylene chloride (2.6 L). An exotherm was observed and the reaction temperature increased to −13° C. The reaction mixture was cooled to and maintained at −20° C. Trifluoroacetic acid (53.7 g, 0.471 mol) was added to the reaction mixture 30 min after complete addition of boron trifluoride. The reaction mixture was stirred at −20° C. for 2 h. The reaction mixture was added to a stirred solution of sodium bicarbonate (127 g, 1.51 mol) and water (1.37 L). The mixture was filtered through a celite pad and the pad was washed with methylene chloride (50 mL). The layers were separated. The aqueous layer was washed with methylene chloride (200 mL). The combined organic layers were concentrated to 1.1 L at ambient pressure. Ethanol (1.38 L) was added to the mixture. The mixture was concentrated to 1.1 L at ambient pressure. The stirred mixture was cooled to 50° C. and tetrahydrofuran (275 mL) and 50% aqueous sodium hydroxide (188 g, 2.35 mol) was added. The mixture was warmed to reflux for 30 min. The mixture was cooled to 50° C. and toluene (1.38 L), water (225 mL), and acetic acid (141 g, 2.35 mol) was added. The mixture was stirred for 30 min. The mixture was filtered through a celite pad. The layers were separated and the aqueous layer was washed with a solution of tetrahydrofuran and toluene (1/1 v/v, 100 mL). The organic layer was washed consecutively with 3% aqueous sodium bicarbonate (100 ml), saturated sodium chloride (100 mL), and water (2×125 mL). The organic layer was concentrated to 1.1 L at ambient pressure. Toluene (550 mL) was added and the mixture was concentrated to 1.1 L at ambient pressure. The mixture was allowed to cool to room temperature and stirred overnight. Heptane (110 mL) was added to the stirred mixture after precipitation of solid product was observed. The solid product was collected by filtration and washed with cold toluene (2×275 mL). The product was vacuum dried at 66° C. to give 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid (227 g, 65%) with a purity of 99% (as determined by HPLC). The product can be recrystallized from ethanol in 91% recovery. MP 190° C.
Quantity
141 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
1.38 L
Type
solvent
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step Two
Quantity
275 mL
Type
solvent
Reaction Step Two
Quantity
50.7 g
Type
reactant
Reaction Step Three
Quantity
83 mL
Type
solvent
Reaction Step Three
Name
N-[2-(1-benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichloro-phenyl)-methanesulfonamide
Quantity
275 g
Type
reactant
Reaction Step Four
Quantity
1.42 mol
Type
reactant
Reaction Step Four
Quantity
213.6 g
Type
reactant
Reaction Step Four
Quantity
2.6 L
Type
solvent
Reaction Step Four
Quantity
53.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
127 g
Type
reactant
Reaction Step Seven
Name
Quantity
1.37 L
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)c1ccc(CCCc2c(CCNS(=O)(=O)Cc3ccc(Cl)c(Cl)c3)n(C(c3ccccc3)c3ccccc3)c3ccc(Cl)cc23)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of ethyl 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]-amino}ethyl)-1H-indol-3-yl]propyl}benzoate (0.50 g, 0.65 mmol), LiOH (0.24 g, 10.0 mmol), methanol (5 mL), THF (5 mL) and water (5 mL) was stirred for 18 h at rt, then diluted with water (200 mL). 1 N HCl (10 mL) was added. The reaction mixture was extracted with EtOAc (2×50 mL). The organic extracts were dried over Na2SO4. The solvent is evaporated to give a white solid (0.46 g, 96%). 1H NMR (DMSO-d6): δ12.80 (br.s, 1H), 7.89 (d, 2H, J=2 Hz), 7.59 (d, 1H, J=1.5 Hz), 7.53 (d, 1H, J=6 Hz), 7.48 (d, 1H, J=1.5 Hz), 7.38 (m, 9H), 7.20 (m, 5H), 6.77 (dd, 1H, J=6.9 & 1.5 Hz), 6.46 (d, 1H, J=6.9 Hz), 4.36 (s, 2H), 3.18 (m,2H), 2.96 (m,2H), 2.76 (m, 4H), 1.90(m, 2H).
Name
ethyl 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]-amino}ethyl)-1H-indol-3-yl]propyl}benzoate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Yield
96%

Synthesis routes and methods V

Procedure details

N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichlorophenyl)-methanesulfonamide (20.0 g, 34.25 mmol), 4-(3-Oxo-propyl)-benzoic acid ethyl ester (10.5 g, 50.97 mmol), triethylsilane (12.0 g, 103.5 mmol), magnesium sulfate (0.30 g), and dichloromethane (100 mL) were combined, stirred, and cooled to −20° C. A solution of boron trifluoride diethyl etherate (3.26 g, 22.96 mmol) in dichloromethane (10 mL) was added to the reaction mixture over 2 min. After 40 min, trifluoroacetic acid (1.95 g, 17.11) was added to the reaction mixture. After three hours, the reaction mixture was filtered cold through a celite pad into aqueous sodium bicarbonate (9 g/100 mL). The organic layer was concentrated to 60 g, then methanol (100 mL) was added. The solution was concentrated to 82 g. Methanol (40 mL) and aqueous sodium hydroxide (8.2 g of a 50% solution, 102.5 mmol) were added to the mixture. The mixture was stirred and warmed to 65° C. for 6 h. After cooling the reaction mixture to room temperature, acetic acid (6.2 g, 102.5 mmol) was added and the solvent (40 g) was removed. Toluene (200 mL) and water (50 mL) were added to the mixture. The organic layer was separated and washed with water (10 mL), then concentrated to 78 g. The solid product was collected by filtration after standing overnight, then recrystallized from 10 parts of toluene to give 13.2 g (52%) of the title compound. 1H NMR (DMSO-d6): δ12.80 (br.s, 1H), 7.89 (d, 2H, J=2 Hz), 7.59 (d, 1H, J=1.5 Hz), 7.53 (d, 1H, J=6 Hz), 7.48 (d, 1H, J=1.5 Hz), 7.38 (m, 9H), 7.20 (m, 5H), 6.77 (dd, 1H, J=6.9 & 1.5 Hz), 6.46 (d, 1H, J=6.9 Hz), 4.36 (s, 2H), 3.18 (m, 2H), 2.96 (m, 2H), 2.76 (m, 4H), 1.90(m, 2H). MS: 744 MW, 99.8%.
Name
N-[2-(1-Benzhydryl-5-chloro-1H-indol-2-yl)-ethyl]-C-(3,4-dichlorophenyl)-methanesulfonamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
3.26 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
1.95 g
Type
reactant
Reaction Step Six
Quantity
6.2 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Eight
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efipladib
Reactant of Route 2
Efipladib
Reactant of Route 3
Efipladib
Reactant of Route 4
Efipladib
Reactant of Route 5
Reactant of Route 5
Efipladib
Reactant of Route 6
Efipladib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。